
9,10-Dihydroanthracene-D12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydroanthracene-D12 is a deuterated derivative of 9,10-dihydroanthracene, an organic compound derived from the polycyclic aromatic hydrocarbon anthracene. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. It is commonly used as a hydrogen-donor and carrier in various chemical reactions due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9,10-Dihydroanthracene-D12 can be synthesized through several methods:
Dissolving Metal Reduction:
Hydrogenation: Anthracene can be hydrogenated at the 9- and 10-positions without compromising the aromaticity of the flanking rings.
Coupling Reactions: The coupling of benzyl chloride using aluminum chloride as a catalyst is another method to produce 9,10-dihydroanthracene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes, utilizing catalysts and controlled reaction conditions to ensure high yield and purity.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Molecular oxygen and activated carbon in xylene.
Reduction: Catalysts like [7H]benzanthrene.
Substitution: Various reagents depending on the desired substitution product.
Major Products:
Anthracene: Formed through oxidative aromatization.
Hydrogenated Fullerenes: Products of transfer hydrogenation reactions.
Scientific Research Applications
9,10-Dihydroanthracene-D12 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9,10-Dihydroanthracene-D12 involves its ability to donate hydrogen atoms in chemical reactions. This property is due to the relatively weak carbon-hydrogen bonds at the 9- and 10-positions, which can be easily broken to release hydrogen . The compound’s molecular targets and pathways are primarily related to its role as a hydrogen donor in various chemical processes.
Comparison with Similar Compounds
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and use in triplet–triplet annihilation systems.
9,10-Diphenylanthracene: Commonly used in photon upconversion systems.
9,10-Dihydro-9,10-ethanoanthracene:
Uniqueness: 9,10-Dihydroanthracene-D12 is unique due to its deuterium substitution, which enhances its stability and makes it an excellent hydrogen donor in various chemical reactions. This property distinguishes it from other similar compounds, making it valuable in both research and industrial applications.
Properties
Molecular Formula |
C14H12 |
|---|---|
Molecular Weight |
192.32 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8,9,9,10,10-dodecadeuterioanthracene |
InChI |
InChI=1S/C14H12/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-8H,9-10H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D2,10D2 |
InChI Key |
WPDAVTSOEQEGMS-OJLISJRWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(C3=C(C(=C(C(=C3C2([2H])[2H])[2H])[2H])[2H])[2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
C1C2=CC=CC=C2CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


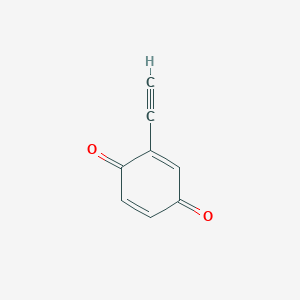
![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-](/img/structure/B13806478.png)
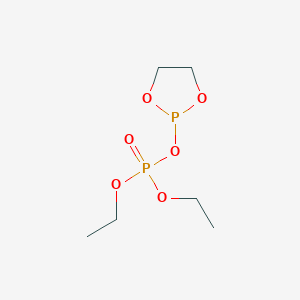
![2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol](/img/structure/B13806485.png)

![barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13806509.png)
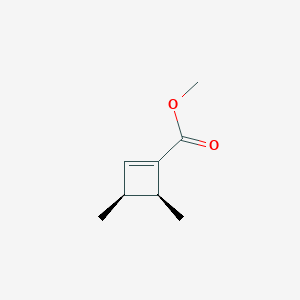
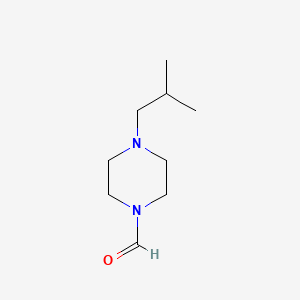
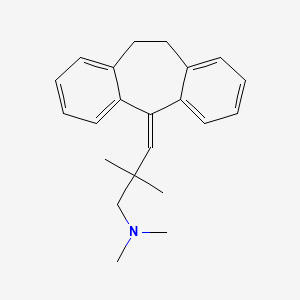
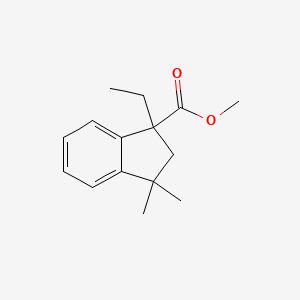

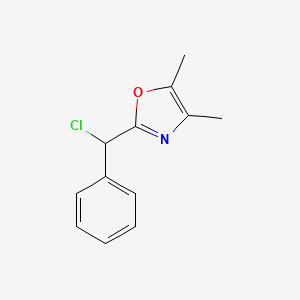

![3-Amino-3-[5-(2-chlorophenyl)furan-2-yl]propanamide](/img/structure/B13806535.png)
